molecular formula C10H14N2O2S B3073432 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine CAS No. 1017675-26-1

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Cat. No.: B3073432
CAS No.: 1017675-26-1
M. Wt: 226.3 g/mol
InChI Key: XKQPKSBAPXVCOK-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a substituted tetrahydroisoquinoline derivative characterized by a methanesulfonyl (-SO₂CH₃) group and a primary amine (-NH₂) at position 7 of the isoquinoline scaffold. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and oncological targets. The methanesulfonyl group enhances solubility and metabolic stability compared to alkyl or aryl substituents, while the amine moiety provides a site for derivatization or interaction with biological targets .

Properties

IUPAC Name

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPKSBAPXVCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative disorders and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by interacting with receptor proteins, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

The following compounds share the tetrahydroisoquinoline core but differ in substituents, influencing their synthesis, physicochemical properties, and biological activity:

Compound Name Core Structure Substituents Synthesis Method Reported Activity Application/Use
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine Tetrahydroisoquinoline - Methanesulfonyl at position 2
- NH₂ at position 7
Not described in evidence Inferred from analogues Potential pharmaceutical use
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine (Compound 3) Tetrahydroisoquinoline - Benzodioxin ring fused at positions 6–7
- Ethylamine side chain
LiAlH₄ reduction of nitrovinyl precursor Antitumor (in vitro screening) Oncology research
(6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) trifluoroacetate (Compound 6) Hexahydrodioxinoisoquinoline - 3,4,5-Trimethoxyphenyl at position 6
- Trifluoroacetate ester
Condensation with 3,4,5-trimethoxybenzaldehyde Antitumor (mechanism under study) Preclinical drug development

Key Observations:

  • Substituent Effects : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic 3,4,5-trimethoxyphenyl group in Compound 6, which may enhance membrane permeability but reduce metabolic stability .
  • Synthetic Complexity: Compound 6 requires multi-step condensation and purification via column chromatography, whereas the target compound’s synthesis (though unspecified) might involve sulfonation of a preformed tetrahydroisoquinoline amine.

Sulfonyl-Containing Herbicides (Non-Isoquinoline Analogues)

describes sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) sharing the sulfonylurea bridge but differing in core structure (triazine vs. isoquinoline):

Compound Name Core Structure Substituents Use
Metsulfuron-methyl Triazine - Methoxy and methyl groups on triazine
- Sulfonylurea linkage to benzoate
Herbicide (ALS inhibitor)
Target Compound Isoquinoline - Methanesulfonyl and amine groups Research compound (hypothetical)

Key Observations:

  • Mechanistic Divergence: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s isoquinoline scaffold suggests divergent biological targets (e.g., human enzymes or receptors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
Reactant of Route 2
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2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

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